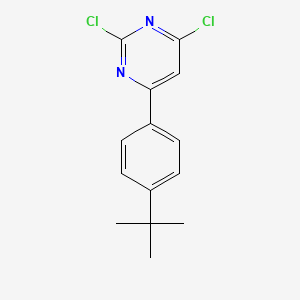
4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a tert-butylphenyl group and two chlorine atoms attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine typically involves the reaction of 4-tert-butylphenylboronic acid with 2,6-dichloropyrimidine under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium complexes, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The tert-butylphenyl group can undergo oxidation to form corresponding alcohols or ketones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Amino or thio-substituted pyrimidines.
Oxidation Products: Alcohols or ketones derived from the tert-butylphenyl group.
Coupling Products: Complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 4-tert-Butylphenylboronic acid
- 4-tert-Butylphenyl glycidyl ether
- 4-tert-Butylbenzoyl chloride
- 4-tert-Butylphenylacetylene
Comparison: 4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine is unique due to the presence of both the tert-butylphenyl group and the dichloropyrimidine moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 4-tert-Butylphenylboronic acid is primarily used in coupling reactions, this compound can participate in a wider range of chemical transformations.
Eigenschaften
Molekularformel |
C14H14Cl2N2 |
|---|---|
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
4-(4-tert-butylphenyl)-2,6-dichloropyrimidine |
InChI |
InChI=1S/C14H14Cl2N2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(15)18-13(16)17-11/h4-8H,1-3H3 |
InChI-Schlüssel |
GLUXZHRKJLLXRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13890696.png)
![6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol](/img/structure/B13890700.png)
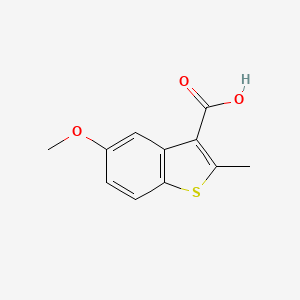
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)

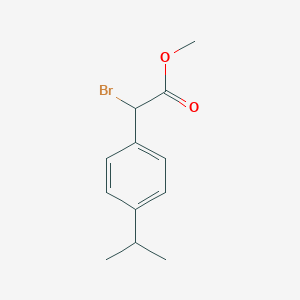

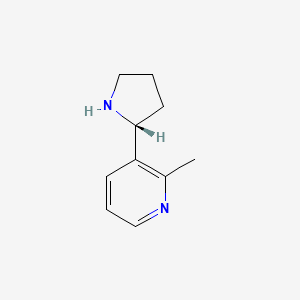
![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
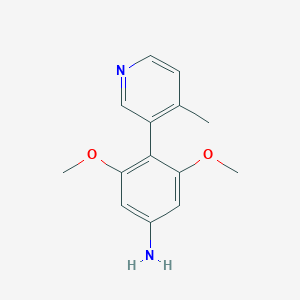
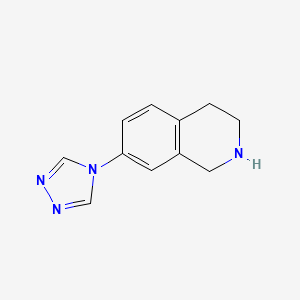
![tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate](/img/structure/B13890787.png)
![3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13890795.png)

